molecular formula C7H11N3O B1412836 (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile CAS No. 2165668-69-7

(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile

Cat. No.: B1412836
CAS No.: 2165668-69-7
M. Wt: 153.18 g/mol
InChI Key: XDOMURQNGATABE-ZCFIWIBFSA-N
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Description

“®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a nitrile group (-CN), which are common in amino acids . The “R” in the name indicates the configuration of the chiral center in the molecule, which refers to the arrangement of atoms in space.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the configuration of its chiral center. The presence of an amino group, a carboxylic acid group, and a nitrile group would significantly influence its structure .


Chemical Reactions Analysis

Amino acids can undergo numerous chemical reactions due to their various chemical functionalities . They can participate in peptide bond formation and cysteine oxidation, which are crucial for protein structure . Other potential reactions could involve the nitrile group, but specific reactions would depend on the exact structure and conditions.


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and insoluble in non-polar organic solvents . They are crystalline solids with high melting points, often in the 200 - 300°C range . The exact properties of this compound would depend on its specific structure.

Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile derivatives demonstrate significant activity as DPP-4 inhibitors, contributing to the development of treatments for type 2 diabetes. For instance, certain derivatives exhibited high DPP-4 inhibitory activity, moderate selectivity, and good efficacy in oral glucose tolerance tests in animal models. These properties underline their potential as anti-diabetic agents, as shown by their efficacy in decreasing blood glucose levels after an oral glucose challenge in animal studies (Wang et al., 2013).

Versatile Scaffold in Drug Discovery

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient pharmacophore space exploration, contributes to the stereochemistry of molecules, and offers increased three-dimensional coverage, thereby enhancing the potential for target selectivity and biological activity. These characteristics make it a versatile scaffold in drug discovery (Petri et al., 2021).

Nootropic Effects

Pyrrolidine derivatives, including those related to this compound, have been studied for their potential nootropic effects. Research indicates that certain pyrrolidine derivatives facilitate the learning process, improve memory, and induce changes in levels of biogenic monoamines in brain structures. This suggests their application in improving cognitive functions and treating related disorders (Petkov et al., 1991).

Anticonvulsant Activity

Some 1-acyl-2-pyrrolidinone derivatives, synthesized as derivatives of gamma-aminobutyric acid (GABA), have shown anticonvulsant effects. Research demonstrates that these derivatives can mitigate seizures induced by picrotoxin and prolong the sleeping time induced by sodium pentobarbital. This highlights their potential in developing treatments for convulsive disorders (Sasaki et al., 1991).

Antiarrhythmic and Cardioprotective Properties

This compound derivatives, such as GAP-134, have demonstrated antiarrhythmic properties and the potential to reduce ischemia/reperfusion injury in cardiac tissue. In canine models, these compounds significantly reduced ventricular ectopy and infarct size during myocardial ischemia/reperfusion, suggesting their utility in cardiac therapeutic interventions (Hennan et al., 2009).

Properties

IUPAC Name

(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOMURQNGATABE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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